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Compound of Interest

Compound Name: Sarizotan

Cat. No.: B8631796

An objective analysis of the clinical trial data for Sarizotan in comparison with alternative
therapeutic agents for the management of dyskinesia in Parkinson's disease.

This guide provides a detailed comparison of a double-blind, placebo-controlled study of
Sarizotan with other therapeutic alternatives for the treatment of levodopa-induced dyskinesia
in Parkinson's disease. The content is tailored for researchers, scientists, and drug
development professionals, offering a comprehensive overview of clinical efficacy, experimental
protocols, and underlying pharmacological mechanisms.

Executive Summary

Sarizotan, a compound with high affinity for serotonin 5-HT1A and dopamine D2, D3, and D4
receptors, was investigated as a potential treatment for levodopa-induced dyskinesia. However,
its clinical development was halted as it failed to meet its primary efficacy endpoints in Phase IlI
clinical trials. This guide presents the available data from the key clinical study of Sarizotan
and contrasts it with data from studies of an established treatment, Amantadine, and a
commonly used drug class, dopamine agonists. While Sarizotan showed a statistically
significant improvement in a composite dyskinesia score at a low dose, its overall efficacy was
not superior to placebo across broader measures. In contrast, Amantadine, particularly in its
extended-release formulation, has demonstrated significant and clinically meaningful
reductions in dyskinesia. Dopamine agonists, while effective in managing motor symptoms of
Parkinson's disease, have a more complex role in dyskinesia, with some studies suggesting
they may increase the risk of this side effect.
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Comparative Clinical Efficacy

The following tables summarize the quantitative data from key clinical trials of Sarizotan,
Amantadine, and the dopamine agonist Ropinirole.

Sarizotan: Double-Blind, Placebo-Controlled Study Data

A key dose-finding study by Goetz et al. (2007) evaluated the efficacy of Sarizotan at 2, 4, and
10 mg/day against a placebo.[1] The primary outcome was the change from baseline in diary-
based "on" time without dyskinesia. Secondary measures included the Abnormal Involuntary
Movement Scale (AIMS) and the composite score of the Unified Parkinson's Disease Rating
Scale (UPDRS) Items 32 (duration) and 33 (disability) for dyskinesia.[1]
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Outcome Sarizotan 2
Placebo (n=95)
Measure mgl/day (n=96)

Sarizotan 4

mgl/day (n=95)

Sarizotan 10
mgl/day (n=95)

UPDRS ltems
32+33
(Dyskinesia
Composite

Score)

Change from
_ -0.4 -0.9*
Baseline

AIMS (Abnormal
Involuntary
Movement

Scale)

Change from
) -0.2 -0.3
Baseline

Patient Diary:
"On" Time
Without
Dyskinesia

(hours)

Change from
_ +0.3 +0.2
Baseline

+0.1

Patient Diary:
"Off" Time

(hours)

Change from

Baseline

+0.2

+0.6**

*Statistically significant improvement compared to placebo (p < 0.05).[1] **Statistically

significant increase in "off" time compared to placebo (p < 0.05).[1]

Key Findings:
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» Only the 2 mg/day dose of Sarizotan showed a statistically significant, albeit modest,

improvement in the UPDRS dyskinesia composite score.[1]

» No significant improvements were observed in the AIMS scores or in the patient diary-based

measure of "on" time without dyskinesia for any Sarizotan dose.[1]

e The 10 mg/day dose was associated with a significant increase in "off" time, suggesting a

worsening of Parkinsonian motor symptoms.[1]

Amantadine: Extended-Release Formulation Clinical

Trial Data

The EASE LID study, a randomized, double-blind, placebo-controlled trial, evaluated the

efficacy of an extended-release formulation of Amantadine (ADS-5102) at a dose of 274 mg

once daily at bedtime. The primary efficacy endpoint was the change from baseline to week 12

in the Unified Dyskinesia Rating Scale (UDysRS) total score.[2]

Outcome Measure Placebo (n=58)

Amantadine ER 274
mgl/day (n=63)

Treatment
Difference (95% CI)

UDysRS (Unified
Dyskinesia Rating

Scale) Total Score

Baseline (Mean, SD) 39.0 (14.9)

41.9 (15.5)

Change from Baseline
at Week 12 (LS Mean, -8.0 (1.6)
SE)

-15.9 (1.6)

-7.9 (-12.5to -3.3)

Patient Diary: "Off"

Time (hours)

Change from Baseline
at Week 12 (Mean, +0.3 (0.3)
SE)

-0.6 (0.3)

-0.9 (-1.6 t0 -0.2)
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*Statistically significant improvement compared to placebo (p < 0.001 for UDysRS; p = 0.02 for
"Off" time).[2]

Key Findings:

 Amantadine ER demonstrated a statistically significant and clinically meaningful reduction in
dyskinesia as measured by the UDysRS total score.[2]

» A significant reduction in "off" time was also observed, indicating an improvement in
Parkinsonian motor symptoms.[2]

Dopamine Agonists: Ropinirole Clinical Trial Data

A five-year, double-blind study compared initial treatment with the dopamine agonist Ropinirole
versus Levodopa in patients with early Parkinson's disease. While the primary focus was not
on treating existing dyskinesia, it provides valuable data on the incidence of dyskinesia with
these treatments.

Levodopa Group Ropinirole Group Hazard Ratio (95%
Outcome Measure

(n=88) (n=177) Cl)
Cumulative Incidence
of Dyskinesia at 5 45% (40 patients) 20% (36 patients) 2.82 (1.78 to 4.44)*

Years

*Statistically significant difference in favor of Ropinirole (p < 0.001).[3]
Key Findings:

e Initiating treatment with Ropinirole was associated with a significantly lower incidence of
dyskinesia over five years compared to initial treatment with Levodopa.[3]

o However, it is important to note that dopamine agonists, when used as an adjunct to
Levodopa in later-stage Parkinson's disease, can sometimes exacerbate dyskinesia.

Experimental Protocols
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Sarizotan Clinical Trial (Goetz et al., 2007)

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group,
dose-finding study.[1]

o Participants: 398 patients with Parkinson's disease on optimized and stable levodopa and
other dopaminergic medications, with moderately disabling dyskinesias present for at least
25% of the waking day.[1]

« Interventions: Patients were randomized to receive Sarizotan at doses of 2, 4, or 10 mg/day,
or a matching placebo, administered in two daily doses for 12 weeks.[1]

¢ Outcome Measures:

o Primary: Change from baseline in "on" time without dyskinesia, as recorded in patient
home diaries.

o Secondary: Change from baseline in the Abnormal Involuntary Movement Scale (AIMS)
score, the composite score of UPDRS Items 32 and 33, and the total UPDRS score.[1]

Amantadine ER Clinical Trial (Pahwa et al., 2017)

o Study Design: A randomized, double-blind, placebo-controlled clinical trial (EASE LID Study).
[2]

o Participants: 126 patients with Parkinson's disease treated with levodopa who experienced
at least 1 hour of troublesome dyskinesia per day with at least mild functional impact.[2]

 Interventions: Patients were randomized to receive ADS-5102 (Amantadine extended-
release) 274 mg or placebo, administered orally once daily at bedtime for up to 25 weeks.[2]

e Outcome Measures:

o Primary: Change from baseline to week 12 in the Unified Dyskinesia Rating Scale
(UDysRS) total score.[2]

o Key Secondary: Change in "off" time as recorded in patient home diaries.[2]
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Signaling Pathways and Experimental Workflows
Sarizotan: Mechanism of Action

Sarizotan acts as a full agonist at serotonin 5-HT1A receptors and also has a high affinity for
dopamine D2, D3, and D4 receptors, where it may act as a partial agonist.[4] The anti-
dyskinetic effects are thought to be primarily mediated through its action on 5-HT1A receptors,

which can modulate dopamine release.

Presynaptic Serotonergic Neuron Postsynaptic Dopaminergic Neuron

5-HT1A Autoreceptor Modulates

Dopaminergic Signaling

D2/D3/D4 Receptors

Partial Agonist

Glutamatergic Synapse

Antagonist Postsynaptic Neuron

Excitotoxicity & Aberrant Signaling —>

Amantadine

NMDA Receptor Ca2+ Influx

Activates
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comparative Efficacy of Sarizotan for Levodopa-
Induced Dyskinesia: A Research Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8631796#a-double-blind-placebo-controlled-study-of-
sarizotan-for-dyskinesia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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